molecular formula C25H21N5O3S B2912620 N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide CAS No. 886906-99-6

N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide

Cat. No.: B2912620
CAS No.: 886906-99-6
M. Wt: 471.54
InChI Key: NIFGZLFBFHPWBJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide is a synthetic small molecule featuring a complex triazolophthalazine core structure, which is of significant interest in medicinal chemistry and drug discovery research . The molecular architecture incorporates a 1,2,4-triazolo[3,4-a]phthalazine scaffold linked via a sulfanyl acetamide bridge to a 2,4-dimethoxyphenyl group, creating a multifunctional compound suitable for structure-activity relationship studies . This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological potential. The 1,2,4-triazole and phthalazine pharmacophores are recognized as versatile structural elements in developing biologically active molecules . Related triazolophthalazine analogues have demonstrated binding affinity to central nervous system targets, particularly GABA-A benzodiazepine receptors, making them valuable chemical tools for neuroscientific research . Furthermore, structurally similar compounds containing the dimethoxyphenyl moiety have been investigated as intermediates in synthesizing isoquinoline alkaloid analogues, which represent important scaffolds in medicinal chemistry . The incorporation of both sulfur and nitrogen atoms in its structure provides potential for diverse molecular interactions with biological targets. Sulfur-containing compounds often exhibit broad biological activities and play crucial roles in pharmaceutical development, while the dimethoxyphenyl group can influence molecular conformation and binding properties . This reagent is supplied for research applications only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety protocols in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-32-17-12-13-20(21(14-17)33-2)26-22(31)15-34-25-28-27-24-19-11-7-6-10-18(19)23(29-30(24)25)16-8-4-3-5-9-16/h3-14H,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFGZLFBFHPWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C4=CC=CC=C43)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazolophthalazine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and aromatic aldehydes.

    Introduction of the Sulfanyl Bridge: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol reagents.

    Attachment of the Dimethoxyphenyl Group: This step may involve coupling reactions, such as Suzuki or Heck coupling, to attach the dimethoxyphenyl moiety to the triazolophthalazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies involving molecular docking, binding assays, and cellular assays would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

The triazolo-phthalazine core distinguishes the target compound from analogs such as N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide (), which features a triazolo-benzothiazole system. Additionally, the phenyl group at position 6 (vs.

Substituent Effects on Bioactivity

  • 2,4-Dimethoxyphenyl vs. Halogenated Aryl Groups: Compared to N-(2,4-dichlorophenyl)-phthalazinone derivatives (), the target compound’s dimethoxy groups provide electron-donating effects, which could enhance solubility and metabolic stability. In contrast, dichlorophenyl analogs (e.g., compounds 11 and 12 in ) likely exhibit stronger electron-withdrawing effects, favoring interactions with electrophilic enzyme residues .
  • Sulfanyl Acetamide Linker: This moiety is conserved across multiple analogs (), suggesting its critical role in binding.

Pesticidal Analogs

Triazolo-based agrochemicals like flumetsulam (triazolopyrimidine sulfonamide) and oxadixyl (methoxy acetamide) () demonstrate the importance of heterocyclic cores in herbicidal activity. While the target compound lacks a sulfonamide group, its sulfanyl acetamide and dimethoxyphenyl groups may position it as a fungicide or herbicide with a novel mode of action .

Data Table: Key Structural and Functional Attributes

Compound Name (CAS) Core Structure Key Substituents Molecular Formula Molar Mass (g/mol) Potential Applications References
Target Compound Triazolo[3,4-a]phthalazine 6-Phenyl, 2,4-dimethoxyphenyl Not Provided Estimated >450 Enzyme inhibition, agrochemicals -
N-(2-methylphenyl)-...-benzothiazole (314260-54-3) Triazolo[3,4-b]benzothiazole 2-Methylphenyl C₁₉H₁₅N₅OS₂ ~417.5 Antimicrobial, kinase inhibition
N-(2,4-dichlorophenyl)-phthalazinone derivatives Phthalazinone-triazole 2,4-Dichlorophenyl, alkyl chains C₂₃H₂₃Cl₂N₅O₂S ~532.4 Anticancer, antiparasitic
Flumetsulam (N-(2,6-difluorophenyl)-...) Triazolopyrimidine 2,6-Difluorophenyl, sulfonamide C₁₂H₉F₂N₅O₂S 325.3 Herbicide
N-[4-(3,4-dimethoxyphenyl)-thiazol-2-yl]-... (1091584-55-2) Triazolo[1,5-a]pyrimidine 3,4-Dimethoxyphenyl, thiazole C₁₉H₁₈N₆O₃S₂ 442.51 Antifungal, enzyme modulation

Research Findings and Implications

  • Electron-Donating vs. Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound likely improves solubility compared to chlorinated analogs (), which may reduce toxicity and enhance bioavailability .
  • Heterocyclic Core Flexibility: Phthalazine’s planar structure could offer superior DNA intercalation or enzyme binding compared to benzothiazole or pyrimidine cores, as seen in anticancer phthalazinones () .
  • Sulfanyl Linker Universality : The conserved sulfanyl acetamide motif across analogs () underscores its role in covalent or hydrogen-bonding interactions with biological targets .

Biological Activity

N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The compound features a triazole ring and a phthalazine moiety linked via a sulfanyl group, which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing triazole and phthalazine moieties. For instance, mercapto-substituted 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. Specifically, compounds similar to this compound have shown promising results in inducing apoptosis in human cancer cells such as MCF-7 (breast cancer) and A549 (lung adenocarcinoma) cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundMCF-712.5
Similar Triazole DerivativeA54915.0
Mercapto-substituted TriazoleBel-740210.0

Antimicrobial Activity

Compounds with similar structures have also demonstrated antimicrobial properties. The presence of the sulfanyl group enhances the interaction with microbial targets. Studies indicate that these compounds can inhibit the growth of various pathogenic bacteria and fungi .

Table 2: Antimicrobial Activity

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundE. coli32
Similar Triazole DerivativeS. aureus16

The biological activity of this compound is believed to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds containing triazole rings often inhibit key enzymes involved in cellular metabolism and proliferation.
  • Induction of Apoptosis : The activation of caspases has been observed in treated cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals and reduce oxidative stress within cells .

Case Studies

A notable study conducted on a series of triazole derivatives demonstrated their effectiveness in reducing tumor size in xenograft models. The study reported that the administration of these compounds led to significant reductions in tumor volume compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-2-({6-phenyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis of structurally similar triazolo-phthalazine derivatives often involves multi-step reactions. A common approach includes:

  • Step 1 : Condensation of substituted acetamide intermediates with thiol-containing heterocycles (e.g., 4-amino-5-substituted-1,2,4-triazole-3-thiols) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Sulfur alkylation via nucleophilic substitution using α-haloacetamides (e.g., 2-chloro-N-(2,4-dimethoxyphenyl)acetamide) in the presence of phase-transfer catalysts .
  • Step 3 : Cyclization of intermediate triazole-thioethers using oxidizing agents (e.g., H₂O₂ or I₂) to form the [1,2,4]triazolo[3,4-a]phthalazine core .
    • Key Considerations : Monitor reaction progress using TLC or HPLC to isolate intermediates and minimize side products like disulfides or over-oxidized species.

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the crystal structure to confirm the triazolo-phthalazine core and substituent geometry .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify methoxy (δ ~3.8–4.0 ppm), acetamide carbonyl (δ ~168–170 ppm), and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for assay compatibility. Aqueous solubility is typically low due to hydrophobic aryl and triazole groups; use co-solvents like PEG-400 for in vitro studies .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light to prevent photodegradation of the dimethoxyphenyl moiety .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities with target proteins (e.g., kinases or receptors). Focus on the triazolo-phthalazine core for π-π stacking and the sulfanyl group for hydrogen bonding .
  • QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like logP and polar surface area .
    • Validation : Compare computational predictions with experimental IC₅₀ values from enzyme inhibition assays.

Q. What experimental design strategies are recommended for scaling up synthesis while maintaining yield and purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (temperature, solvent ratio, catalyst loading). For example, use a central composite design to maximize yield in the sulfur alkylation step .
  • Flow Chemistry : Transition batch reactions to continuous flow systems for improved heat/mass transfer, particularly during exothermic cyclization steps .
    • Challenges : Address solvent recovery and waste minimization using green chemistry metrics (e.g., E-factor).

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

  • Assay Standardization : Replicate studies in orthogonal assays (e.g., cell-free vs. cell-based) to rule out false positives. For example, confirm kinase inhibition via both radiometric and fluorescence-based assays .
  • Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess whether discrepancies arise from compound metabolism in cellular systems .
    • Data Triangulation : Cross-reference results with structural analogs (e.g., triazolo-thiadiazine derivatives) to identify SAR trends .

Q. What strategies are effective for probing the mechanism of action (MoA) of this compound?

  • Methodological Answer :

  • Chemical Proteomics : Use immobilized compound analogs for pull-down assays to identify binding partners in cell lysates .
  • Kinome-Wide Profiling : Screen against a panel of 400+ kinases to map selectivity and off-target effects .
  • CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

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